

In-Depth Technical Guide: N-azidoacetyl-L-valine Cyclohexylammonium Salt

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Compound of Interest

Compound Name: N3-L-Val-OH (CHA)

Cat. No.: B1146781

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-azidoacetyl-L-valine cyclohexylammonium salt, a specialized amino acid derivative. Due to its nature as a non-commercially available compound, this guide focuses on its synthesis, potential applications in metabolic labeling and proteomics, and a list of potential custom synthesis suppliers.

Compound Overview

N-azidoacetyl-L-valine is a derivative of the essential amino acid L-valine, featuring an azidoacetyl group attached to the amino terminus. This modification introduces a bioorthogonal azide handle, making it a valuable tool for chemical biology and drug discovery. The cyclohexylammonium salt form is often utilized to improve the stability and handling of the free acid, which may be non-crystalline.

Commercial Availability

Our research indicates that N-azidoacetyl-L-valine cyclohexylammonium salt is not readily available as a stock chemical from major commercial suppliers. This compound typically requires custom synthesis. The following table lists companies that offer custom synthesis of amino acid derivatives and peptides and could be contacted for a quotation.

Custom Synthesis Supplier	Service Highlights
BOC Sciences	Offers comprehensive custom synthesis of over 6,000 amino acid derivatives, including non-natural amino acids with various functional groups like azides. They provide services for both research and industrial applications.[1]
Bachem	Provides extensive custom synthesis services for peptides and organic compounds, including the incorporation of unusual amino acids and modifications like azide functionalities.[2]
Symeres	Specializes in the synthesis of both natural and unnatural amino acids, utilizing biocatalysis and traditional chemical synthesis to produce optically pure compounds.[3]
AAPPTec	Offers custom peptide synthesis and the incorporation of non-standard amino acids and modifications, including those suitable for click chemistry.[4]

Proposed Synthesis and Experimental Protocols

The synthesis of N-azidoacetyl-L-valine cyclohexylammonium salt can be envisioned as a two-step process: first, the N-acylation of L-valine with an azidoacetylating agent, followed by the formation of the cyclohexylammonium salt.

Proposed Synthesis of N-azidoacetyl-L-valine

A plausible method for the synthesis of N-azidoacetyl-L-valine involves the reaction of L-valine with an activated form of azidoacetic acid.

Materials:

- L-valine
- Azidoacetic acid

- N-Hydroxysuccinimide (NHS) or other activating agent
- Dicyclohexylcarbodiimide (DCC) or other coupling agent
- Appropriate organic solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
- Sodium bicarbonate solution
- Hydrochloric acid
- Cyclohexylamine
- Ethyl acetate
- Hexane

Experimental Protocol:

- Activation of Azidoacetic Acid:
 - Dissolve azidoacetic acid and N-Hydroxysuccinimide (1.1 equivalents) in an anhydrous solvent like DCM.
 - Cool the solution to 0°C in an ice bath.
 - Add DCC (1.1 equivalents) portion-wise while stirring.
 - Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.
 - Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct and collect the filtrate containing the activated azidoacetic acid NHS ester.
- N-acylation of L-valine:
 - Dissolve L-valine in a suitable solvent system, such as a mixture of water and an organic solvent, with the addition of a base like sodium bicarbonate to deprotonate the amino group.

- Slowly add the solution of activated azidoacetic acid NHS ester to the L-valine solution at 0°C.
- Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or LC-MS).
- Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.
- Extract the product into an organic solvent such as ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude N-azidoacetyl-L-valine.

Preparation of the Cyclohexylammonium Salt

The crude N-azidoacetyl-L-valine can be converted to its cyclohexylammonium salt to facilitate purification and improve stability.

Experimental Protocol:

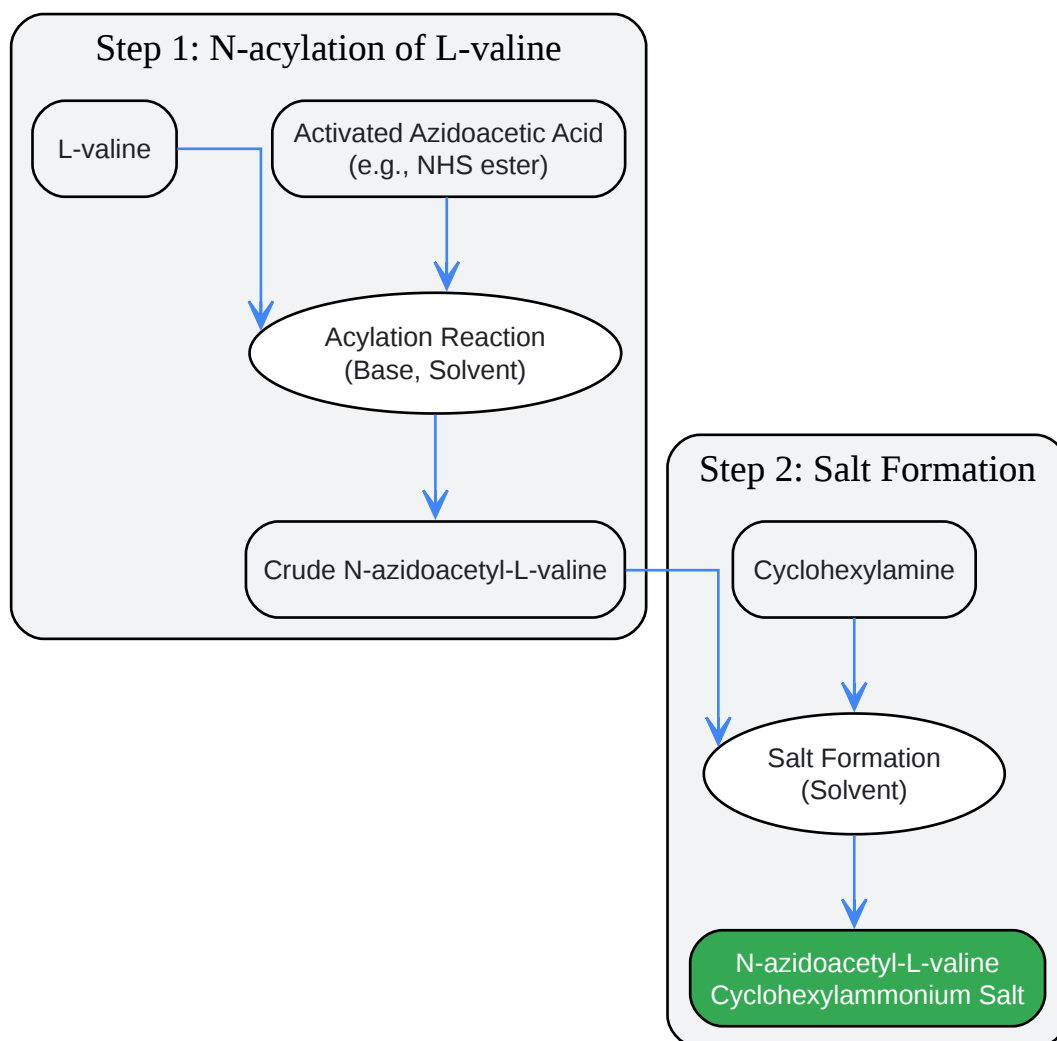
- Dissolve the crude N-azidoacetyl-L-valine in a suitable organic solvent like diethyl ether or ethyl acetate.
- Slowly add one equivalent of cyclohexylamine to the solution with stirring.
- The cyclohexylammonium salt should precipitate out of the solution. If precipitation is slow, cooling the mixture or adding a less polar co-solvent like hexane can be beneficial.
- Collect the precipitated salt by filtration.
- Wash the salt with a cold, non-polar solvent (e.g., hexane) to remove any residual impurities.
- Dry the N-azidoacetyl-L-valine cyclohexylammonium salt under vacuum.

For liberating the free acid from its dicyclohexylammonium (DCHA) salt for use in subsequent reactions, a common procedure involves suspending the salt in a solvent like ethyl acetate and adding an acid such as 10% phosphoric acid until the salt dissolves and two clear phases are

formed. The organic phase containing the free acid can then be separated, washed, and dried.
[5]

Diagrams and Visualizations

Synthesis Workflow

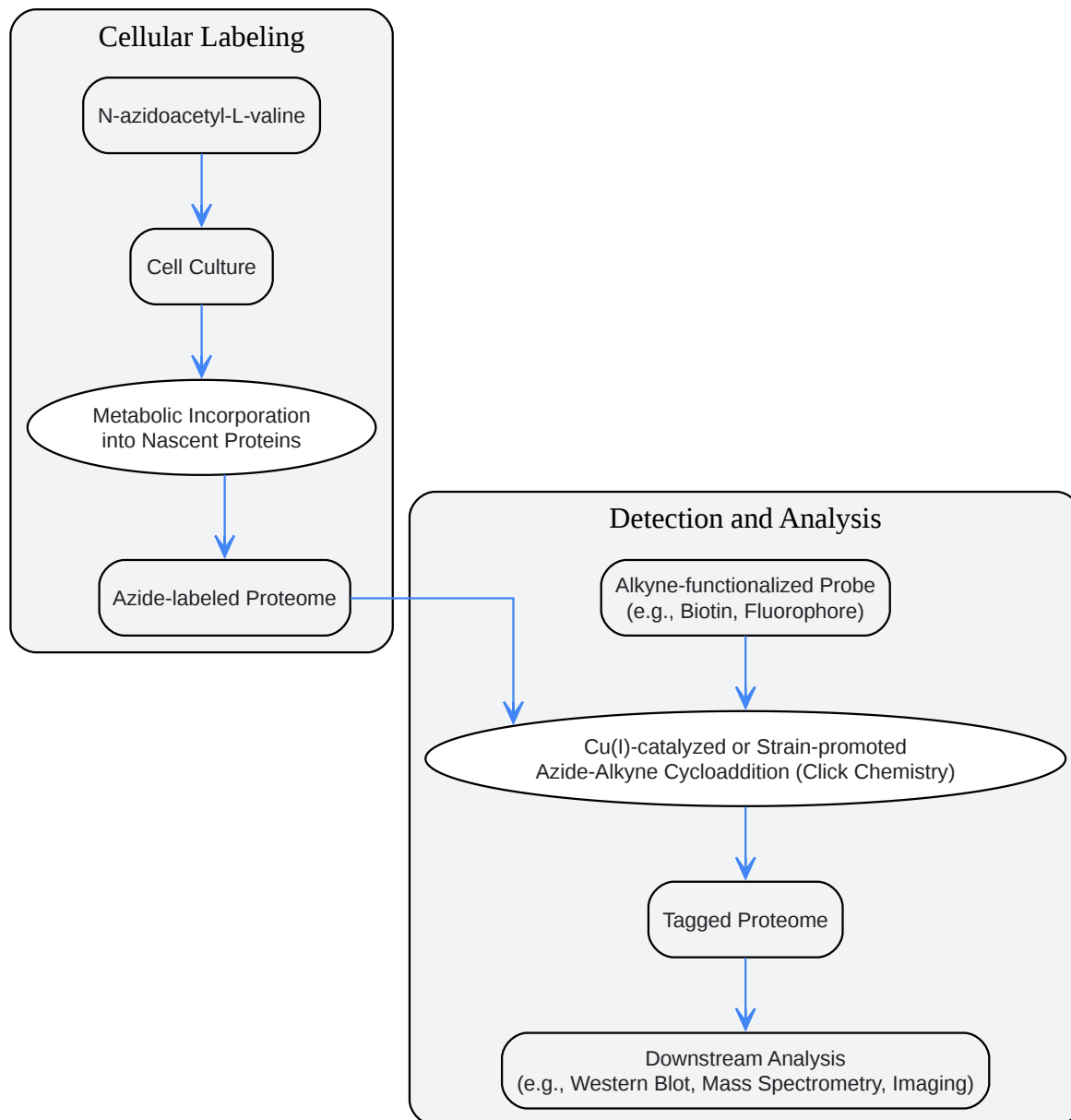


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Caption: Proposed two-step synthesis workflow for N-azidoacetyl-L-valine cyclohexylammonium salt.

Application in Metabolic Labeling and Proteomics

N-azidoacetylated amino acids are primarily used as metabolic labels to study newly synthesized proteins. The azide group allows for the covalent attachment of reporter molecules via "click chemistry".



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Caption: General workflow for metabolic labeling of proteins using N-azidoacetyl-L-valine and subsequent detection via click chemistry.

Potential Applications and Signaling Pathways

While specific signaling pathways involving N-azidoacetyl-L-valine have not been documented, its application in metabolic labeling allows for the investigation of various cellular processes. By identifying newly synthesized proteins under different conditions, researchers can gain insights into:

- **Cellular Response to Stimuli:** Identifying proteins synthesized in response to drugs, growth factors, or stress can elucidate the signaling pathways involved.
- **Protein Homeostasis:** Studying the rates of protein synthesis and degradation in various cellular models.
- **Drug Target Identification:** Identifying proteins whose synthesis is altered by a drug candidate can help in understanding its mechanism of action.

The general principle involves the incorporation of the azido-amino acid into the proteome, followed by click chemistry-mediated conjugation to a reporter tag.^{[6][7][8]} This allows for the selective enrichment and identification of newly synthesized proteins, providing a snapshot of the cellular translational landscape.^{[9][10]}

Disclaimer: The experimental protocols provided are proposed methods and should be adapted and optimized by qualified researchers in a laboratory setting. Safety precautions should be taken when handling all chemical reagents.

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